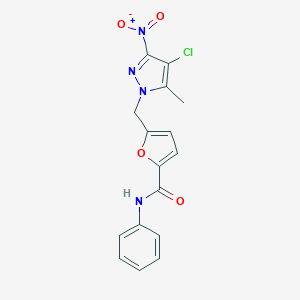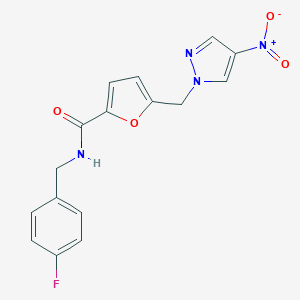![molecular formula C12H9F3N4O4 B213643 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B213643.png)
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is widely used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves the inhibition of various kinases, including BTK and ITK. BTK plays a crucial role in the activation of B-cells, while ITK is involved in the activation of T-cells. Inhibition of these kinases leads to the suppression of immune cell activation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It also has anti-inflammatory effects and can suppress the production of pro-inflammatory cytokines. Additionally, it has been found to have immunomodulatory effects and can enhance the function of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is its potency as a kinase inhibitor. It has been found to be more potent than other inhibitors of BTK and ITK. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in scientific research. One potential direction is the development of new inhibitors that are more potent and selective. Another direction is the exploration of its potential use in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to investigate its potential toxicity and safety in humans.
Conclusion:
In conclusion, 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has potential applications in scientific research due to its unique properties. It has been found to be a potent inhibitor of various kinases and can be used in the treatment of various diseases. However, further studies are needed to explore its potential applications and limitations.
Synthesemethoden
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves several steps. The first step involves the reaction of 4-nitro-1H-pyrazole with 4-(trifluoromethoxy)benzaldehyde in the presence of a base to form an intermediate product. The intermediate product is then reacted with N-(4-chloro-3-nitrophenyl)acetamide in the presence of a reducing agent to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several potential applications in scientific research. It has been found to be a potent inhibitor of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others. This makes it a potential candidate for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
Eigenschaften
Produktname |
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
|---|---|
Molekularformel |
C12H9F3N4O4 |
Molekulargewicht |
330.22 g/mol |
IUPAC-Name |
2-(4-nitropyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H9F3N4O4/c13-12(14,15)23-10-3-1-8(2-4-10)17-11(20)7-18-6-9(5-16-18)19(21)22/h1-6H,7H2,(H,17,20) |
InChI-Schlüssel |
CRJZDPQVALNDFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
